molecular formula C13H24O11 B1580510 Methyl lactoside CAS No. 7216-69-5

Methyl lactoside

Cat. No.: B1580510
CAS No.: 7216-69-5
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-ABBMIVAOSA-N
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Biochemical Analysis

Biochemical Properties

Methyl lactoside plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be hydrolyzed at the lactase site . These unique biochemical properties of this compound highlight its significant contribution to the nutritive value of milk .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For example, in Alzheimer’s disease models, Methyl salicylate lactoside, a related compound, has been shown to protect neurons by inhibiting amyloid beta-induced neuroinflammatory response . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. For instance, it is known to interact with the Lactose permease (LacY) of Escherichia coli, a prototype system for understanding membrane transport . This interaction involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is likely involved in several metabolic pathways. For instance, it is a part of the lactose synthesis pathway, a crucial process in the mammary glands of most mammals . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters or binding proteins. For example, it is known to interact with the Lactose permease (LacY) of Escherichia coli, suggesting a potential mechanism for its transport and distribution .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNIYFZSHCGBPP-ABBMIVAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315953
Record name Methyl β-lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7216-69-5
Record name Methyl β-lactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7216-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl lactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl β-lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETA-METHYLLACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868YEO5270
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does methyl lactoside interact with enzymes like beta-galactosidase, and what are the downstream effects of this interaction?

A1: this compound acts as a substrate for beta-galactosidase from E. coli. Research indicates that the enzymatic hydrolysis of this compound largely proceeds through an intramolecular transglycosidation reaction, with allolactoside as an intermediate []. Interestingly, methyl 6-amino-6-deoxy-D-glucopyranoside, a derivative of this compound, acts as an inhibitor of this enzymatic hydrolysis [].

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and relevant spectroscopic data?

A2: this compound (C13H24O11) has a molecular weight of 340.32 g/mol. NMR spectroscopy has been extensively used to characterize this compound and its derivatives. Studies utilizing 2H NMR have provided insights into the orientation, conformation, and motion of the disaccharide headgroup in a membrane environment []. Specifically, the glycosidic torsion angles (φ and ψ) have been determined for both α- and β-anomers of this compound using X-ray crystallography and NMR [, ]. These studies provide valuable information about the spatial arrangement of the glucose and galactose rings in the molecule.

Q3: How does modifying the structure of this compound affect its interaction with galectin-3?

A3: Introducing specific functional groups at the C′-3 position of this compound can enhance its binding affinity to galectin-3 []. Computational docking studies predict that modifications introducing additional π-cation, π…H–O, and hydrogen bond interactions with galectin-3 residues can improve binding. This structure-activity relationship (SAR) information guides the design of more potent and selective galectin-3 inhibitors based on the this compound scaffold [].

Q4: Are there any known regioselective enzymatic modifications possible on this compound?

A4: Yes, immobilized esterases derived from Aspergillus niger (ANL-Esterase) exhibit regioselective deacetylation activity towards acetylated derivatives of this compound. For instance, acetylated β-O-methyl lactoside undergoes selective deprotection at the C-2 position, while acetylated β-O-methyl lactosaminide is selectively deprotected at the C-3′ position []. This enzymatic approach offers a green chemistry route to synthesize novel oligosaccharide building blocks.

Q5: What are the applications of this compound in computational chemistry and modeling?

A5: this compound serves as a valuable molecule for studying carbohydrate-protein interactions using computational techniques. Docking simulations with galectin-3, for example, have been used to design and evaluate new lactoside-derived inhibitors []. This approach allows researchers to predict binding affinities and guide the synthesis of more potent and selective compounds.

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